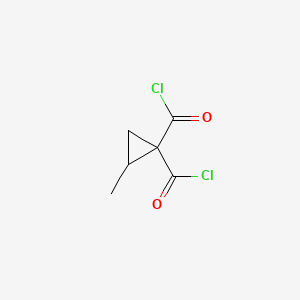

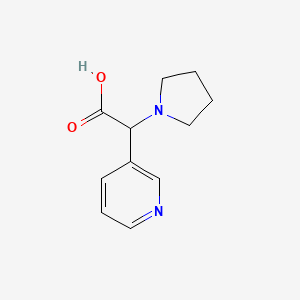

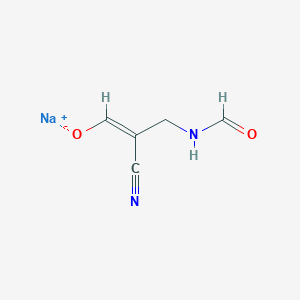

![molecular formula C9H8ClF3N2O B571524 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride CAS No. 1375474-19-3](/img/structure/B571524.png)

2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride is a chemical compound with the CAS Number: 1375474-19-3 . It has a molecular weight of 252.62 . The IUPAC name for this compound is amino [4- (trifluoromethoxy)phenyl]acetonitrile hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride is 1S/C9H7F3N2O.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4,8H,14H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 252.62 .Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science

- Stable Hemiaminals Formation : Research by Barys et al. (2010) explored the reactions between 4-amino-1,2,4-triazole and nitro-substituted benzaldehydes in acetonitrile under neutral conditions, leading to stable hemiaminals. This study highlights the potential of incorporating 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride in similar reactions due to its structural resemblance and reactivity profile, suggesting its use in synthesizing novel organic compounds with potential applications in material science and drug development Barys et al., 2010.

Analytical Chemistry

- Enantioseparation Techniques : Lee et al. (2008) conducted a study on the enantioseparation of N-protected fluorenylmethoxycarbonyl (N-FMOC) alpha-amino acids using polysaccharide-derived chiral stationary phases in reverse mode liquid chromatography. This research illustrates the critical role of acetonitrile in optimizing the separation process, pointing to the potential of 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride in enhancing analytical methodologies, especially in chiral separation techniques that are fundamental in pharmaceutical analysis Lee et al., 2008.

Electochemical Studies

- Photoluminescent Material Discovery : Ekinci et al. (2000) investigated the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, which shares a similar core structure with 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride, in acetonitrile. The study unveiled a new class of π-conjugated oligoaminothiophenes with significant absorbance and photoluminescence properties. This suggests potential applications of 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride in developing novel photoluminescent materials for optoelectronic devices Ekinci et al., 2000.

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to various precautions that should be taken when handling the compound .

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is believed that the compound interacts with its targets by binding to specific receptor sites, leading to changes in cellular processes .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Propiedades

IUPAC Name |

2-amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4,8H,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAHRDJNGYSHRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)OC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride | |

CAS RN |

1375474-19-3 |

Source

|

| Record name | Benzeneacetonitrile, α-amino-4-(trifluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.